molecular formula C33H34N4O6 B1149997 Azelnidipine D7

Azelnidipine D7

Cat. No.: B1149997
M. Wt: 589.7 g/mol
InChI Key: ZKFQEACEUNWPMT-ZGBMZCDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.

Properties

Molecular Formula

C33H34N4O6

Molecular Weight

589.7 g/mol

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/i1D3,2D3,20D

InChI Key

ZKFQEACEUNWPMT-ZGBMZCDDSA-N

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5)N)C

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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